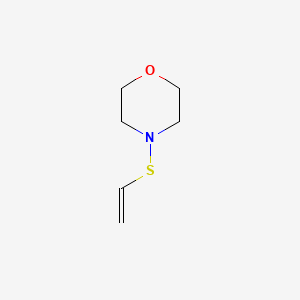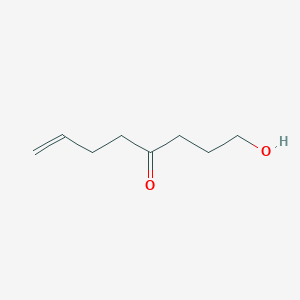
1-Hydroxyoct-7-EN-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxyoct-7-EN-4-one is an organic compound with the molecular formula C8H14O2 It features a hydroxyl group (-OH) and a ketone group (C=O) within its structure, making it a versatile molecule in organic chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Hydroxyoct-7-EN-4-one can be synthesized through various organic reactions. One common method involves the oxidation of 1-octen-4-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction typically occurs under mild conditions and yields the desired ketone.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes. For instance, the use of metal catalysts like palladium or platinum can facilitate the selective oxidation of 1-octen-4-ol to produce the compound efficiently. The choice of solvent and reaction temperature are crucial factors in optimizing the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Hydroxyoct-7-EN-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-octenoic acid.
Reduction: Formation of 1-octen-4-ol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
1-Hydroxyoct-7-EN-4-one has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-Hydroxyoct-7-EN-4-one involves its interaction with various molecular targets. The hydroxyl and ketone groups can form hydrogen bonds and participate in nucleophilic and electrophilic reactions. These interactions can modulate enzyme activity, influence metabolic pathways, and affect cellular processes.
Comparación Con Compuestos Similares
1-Hydroxy-7-octen-4-one: Similar structure but with different positional isomers.
1-Hydroxy-7-octen-3-one: Another positional isomer with distinct reactivity.
1-Hydroxy-7-octen-2-one: Differing in the position of the ketone group.
Uniqueness: 1-Hydroxyoct-7-EN-4-one is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in organic synthesis and industrial applications.
Propiedades
Número CAS |
121723-80-6 |
|---|---|
Fórmula molecular |
C8H14O2 |
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
1-hydroxyoct-7-en-4-one |
InChI |
InChI=1S/C8H14O2/c1-2-3-5-8(10)6-4-7-9/h2,9H,1,3-7H2 |
Clave InChI |
VTUMZIFGQBQRIX-UHFFFAOYSA-N |
SMILES canónico |
C=CCCC(=O)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenyl[4-(trifluoromethyl)-1H-pyrrol-3-yl]methanone](/img/structure/B14304325.png)
![1-[1-(2-Octoxyphenyl)ethenyl]imidazole;oxalic acid](/img/structure/B14304327.png)
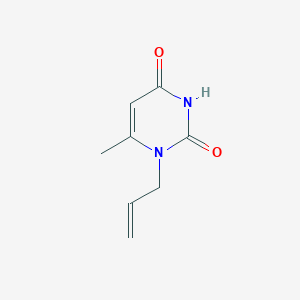
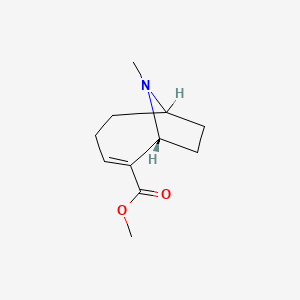


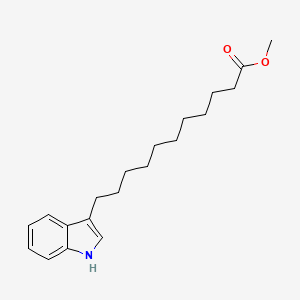
![1-{2,4-Dihydroxy-3,5-bis[(4-methoxyphenyl)methyl]phenyl}ethan-1-one](/img/structure/B14304371.png)
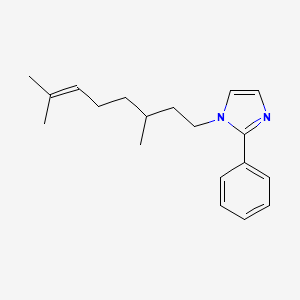
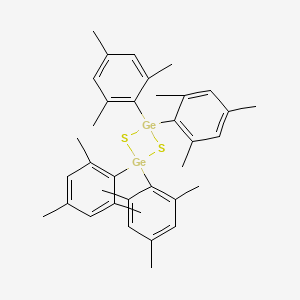

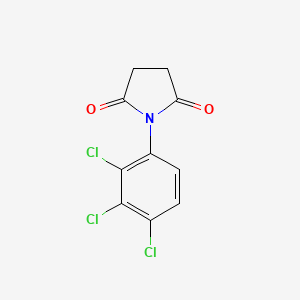
![3-{[(2-Ethylhexyl)peroxy]methyl}heptane](/img/structure/B14304401.png)
